3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
L-745870 is a compound that acts as a dopamine receptor antagonist, specifically targeting the D4 subtype. It has been studied for its potential antipsychotic effects, particularly in the context of schizophrenia. Despite showing promise in animal models, it was not effective in human trials .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of dopamine receptor antagonists.
Biology: It is used to investigate the role of dopamine D4 receptors in various biological processes, including memory and behavior.
Medicine: Although it was not effective as an antipsychotic in humans, it continues to be used in preclinical studies to understand the pharmacology of dopamine receptors.
Industry: It is used in the development of new drugs targeting dopamine receptors
Preparation Methods
The synthesis of L-745870 involves several steps, starting with the preparation of the core structure, which is a pyrrolopyridine. The synthetic route typically includes the following steps:
Formation of the pyrrolopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolopyridine core with a piperazine derivative, such as 4-chlorophenylpiperazine.
Final modifications: These may include purification and crystallization to obtain the final product with high purity
Chemical Reactions Analysis
L-745870 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another. .
Mechanism of Action
L-745870 exerts its effects by selectively binding to dopamine D4 receptors, thereby blocking the action of dopamine. This antagonistic action prevents the activation of downstream signaling pathways that are typically triggered by dopamine binding. The molecular targets include the dopamine D4 receptors, and the pathways involved are those related to dopamine signaling in the brain .
Comparison with Similar Compounds
L-745870 is unique in its high selectivity for dopamine D4 receptors compared to other dopamine receptor antagonists. Similar compounds include:
Clozapine: An atypical antipsychotic with high affinity for D4 receptors but also binds to other dopamine receptor subtypes.
Haloperidol: A typical antipsychotic that primarily targets D2 receptors but has some affinity for D4 receptors.
Risperidone: Another atypical antipsychotic with a broader spectrum of activity across various dopamine receptor subtypes
L-745870 stands out due to its high selectivity for D4 receptors, making it a valuable tool for studying the specific role of these receptors in various physiological and pathological processes.
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJGQVFWEPNYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415513 | |
Record name | 3-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-00-3 | |
Record name | 3-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158985-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 745870 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-745870 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3OLN3XSX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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